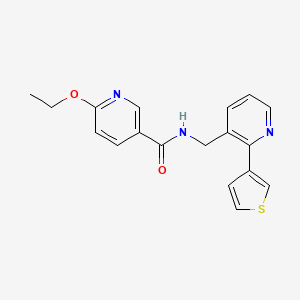

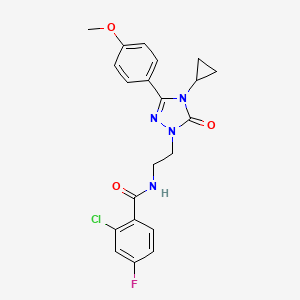

6-ethoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-ethoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide” is a compound that has been studied for its potential as a drug-like molecule . It is part of a class of molecules that have molecular weights less than 725 daltons, fewer than 6 hydrogen bond donors, and fewer than 20 hydrogen bond acceptors .

Synthesis Analysis

The synthesis of this compound involves the evaluation of its drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties . The synthesized molecules were found to induce various nuclear features such as chromatin fragmentation and condensation .Aplicaciones Científicas De Investigación

Nicotinamide Derivatives and Biological Activity

Apoptosis Induction

A study identified N-phenyl nicotinamides as a new class of potent inducers of apoptosis, with specific compounds achieving a significant increase in potency through structure-activity relationship (SAR) studies. These compounds also inhibited microtubule polymerization in vitro, indicating their potential as novel anticancer agents (Cai et al., 2003).

Antiproliferative Activity

Newly synthesized substituted nicotinamides, using pyridinethione and thienopyridine derivatives, were evaluated for antiproliferative activity against various human cancer cell lines. Several compounds showed promising antitumor activity, specifically against hepatocellular and colon carcinoma (Elnaggar et al., 2022).

Biosynthesis and Metabolic Fate

Research into the metabolic fate of nicotinamide in higher plants revealed its use in pyridine nucleotide synthesis and its conversion into various compounds, including trigonelline and nicotinic acid 1N-glucoside, indicating diverse metabolic pathways across different species and organs (Matsui et al., 2007).

Inhibition of NADP Dependent Oxidoreductases

The analog of NADP, 6-aminonicotinamide, has been shown to inhibit NADP-dependent oxidoreductases, suggesting its potential role in studying the impact of such inhibition in biological systems and its effects on embryotoxicity and central nervous system lesions (Köhler et al., 1970).

Propiedades

IUPAC Name |

6-ethoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-23-16-6-5-14(11-20-16)18(22)21-10-13-4-3-8-19-17(13)15-7-9-24-12-15/h3-9,11-12H,2,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEODADFNZUNNET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2738033.png)

![N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2738034.png)

![4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2738037.png)

![7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2738046.png)

![N-(4-methoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2738047.png)

![Ethyl 2-(([(2-chloroethyl)amino]carbonyl)amino)-3-phenylpropanoate](/img/structure/B2738050.png)